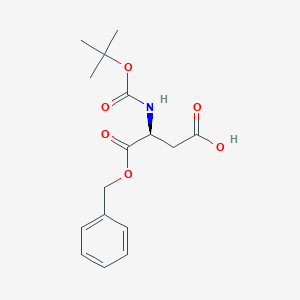

(S)-2-(tert-Butoxycarbonylamino)succinic acid benzyl ester

Description

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRWTKQWSXGSTM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426912 | |

| Record name | Boc-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30925-18-9 | |

| Record name | N-(tert-Butoxycarbonyl)aspartic acid benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Boc-Asp(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester, commonly abbreviated as Boc-Asp(OBzl)-OH, is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry. Its strategic design, incorporating a temporary Boc protecting group on the α-amino functionality and a semi-permanent benzyl ester on the β-carboxyl group of the side chain, makes it an indispensable building block in Boc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its fundamental chemical properties, detailed experimental protocols, and the logical framework of its application in peptide synthesis.

Core Chemical and Physical Properties

The fundamental properties of Boc-Asp(OBzl)-OH are summarized in the tables below, providing a ready reference for researchers.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 7536-58-5 | [1][2][3] |

| Molecular Formula | C₁₆H₂₁NO₆ | [1][2][3] |

| Molecular Weight | 323.34 g/mol | [1] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-oxo-4-(phenylmethoxy)butanoic acid | [1] |

| Synonyms | N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester, Boc-L-aspartic acid 4-benzyl ester | |

| InChI Key | SOHLZANWVLCPHK-LBPRGKRZSA-N | [1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | White to off-white powder | [2] |

| Melting Point | 98-102 °C | |

| Optical Rotation | [α]20/D −20.0±1°, c = 2% in DMF | |

| Purity | ≥99.0% (sum of enantiomers, HPLC) | |

| Storage | 2-8 °C, Keep in a dark place, Sealed in dry | [2] |

Table 3: Solubility Profile

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Acetic Acid | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Water | Insoluble |

Application in Peptide Synthesis

Boc-Asp(OBzl)-OH is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis. This "quasi-orthogonal" protection scheme relies on the differential acid lability of the protecting groups. The N-α-Boc group is labile to moderate acids like trifluoroacetic acid (TFA) and is removed at each cycle of peptide chain elongation. In contrast, the side-chain benzyl ester is stable to these conditions and requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for its removal during the final cleavage of the peptide from the solid support.

Orthogonal Deprotection Strategy

The differential acid lability of the Boc and benzyl protecting groups allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.

Caption: Deprotection strategy for Boc-Asp(OBzl)-OH in SPPS.

Experimental Protocols

Protocol 1: Coupling of Boc-Asp(OBzl)-OH in SPPS

This protocol outlines a standard coupling procedure using HBTU as the activating agent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asp(OBzl)-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in the SPPS reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).[4]

-

-

Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (3x).[4]

-

Pre-activation: In a separate vessel, dissolve Boc-Asp(OBzl)-OH (3 equivalents relative to the resin substitution) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[4]

-

Coupling: Add the pre-activated solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling reaction for the disappearance of free primary amines using the Kaiser test (see Protocol 2). A negative result indicates the completion of the coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[4]

References

- 1. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C16H21NO6 | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Function of N-(tert-Butoxycarbonyl)aspartic acid 1-benzyl ester in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of N-(tert-Butoxycarbonyl)aspartic acid 1-benzyl ester, commonly known as Boc-Asp(OBzl)-OH, a critical building block in modern organic and medicinal chemistry. We will explore its core function, which is centered on the principle of orthogonal protection in peptide synthesis, detailing its applications, the chemical strategies it enables, and the potential challenges associated with its use, such as aspartimide formation. This document includes detailed experimental protocols, quantitative data, and process diagrams to serve as a comprehensive resource for professionals in the field.

Core Properties and Structure

N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester (Boc-Asp(OBzl)-OH) is a derivative of the amino acid L-aspartic acid strategically modified with two distinct protecting groups.[1] This dual protection allows for the selective reactivity of its free α-carboxyl group, making it an indispensable reagent for the precise incorporation of aspartic acid residues into peptide chains.[1][2]

The structure features:

-

An α-amino group protected by a tert-butoxycarbonyl (Boc) group.

-

A β-carboxyl group (side-chain) protected by a benzyl ester (OBzl) .

-

A free α-carboxyl group available for peptide bond formation.

Caption: Molecular structure of Boc-Asp(OBzl)-OH.

Physicochemical and Quantitative Data

The properties of Boc-Asp(OBzl)-OH are well-defined, ensuring its reliable performance in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 7536-58-5 | [3][4] |

| Molecular Formula | C₁₆H₂₁NO₆ | [5] |

| Molecular Weight | 323.34 g/mol | [3][5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 98-102 °C | [3] |

| Purity (HPLC) | ≥99.0% | [3] |

| Optical Activity | [α]20/D −20.0±1°, c = 2% in DMF | [3] |

| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS) | [3] |

The Principle of Orthogonal Protection

The primary function of Boc-Asp(OBzl)-OH in synthesis is rooted in the concept of orthogonal protection.[6] This strategy allows for the selective removal of one protecting group in the presence of another by using different, non-interfering chemical conditions.[6][7] This control is fundamental to the stepwise construction of complex molecules like peptides.[7]

-

Boc (tert-butoxycarbonyl) Group: Protects the α-amino group. It is highly labile to moderately strong acids, such as trifluoroacetic acid (TFA), which cleanly removes it to expose the free amine for the next coupling step.[7][8]

-

Bzl (Benzyl) Ester Group: Protects the side-chain β-carboxyl group. This ester is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[1][7]

This orthogonality ensures that the side-chain remains protected during the entire peptide chain elongation process and is only removed during the final deprotection steps.

Caption: Orthogonal deprotection strategy for Boc-Asp(OBzl)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(OBzl)-OH is a cornerstone of the Boc/Bzl protection strategy in SPPS.[8] The synthesis cycle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

The general workflow for incorporating an Asp residue using Boc-Asp(OBzl)-OH is as follows:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.

-

Activation: The free α-carboxyl group of Boc-Asp(OBzl)-OH is activated in solution using a coupling reagent (e.g., DCC, HBTU) to form a highly reactive species.

-

Coupling: The activated Boc-Asp(OBzl)-OH is added to the resin, where it reacts with the newly freed N-terminal amine of the peptide chain, forming a new peptide bond.

-

Wash: The resin is washed to remove excess reagents and byproducts, preparing it for the next cycle.

Caption: Workflow for incorporating Boc-Asp(OBzl)-OH in SPPS.

Experimental Protocol: Peptide Coupling

Activation and Coupling of Boc-Asp(OBzl)-OH using DCC/HOBt:

-

Materials: Boc-Asp(OBzl)-OH, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), resin-bound peptide with a free N-terminal amine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

-

Protocol:

-

In a reaction vessel, dissolve Boc-Asp(OBzl)-OH (2.0 eq) and HOBt (2.0 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (2.0 eq) in DCM dropwise to the amino acid solution.

-

Stir the mixture at 0°C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the DCU precipitate or add the activation mixture directly to the vessel containing the deprotected resin-bound peptide (1.0 eq).

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

After completion, wash the resin thoroughly with DCM, DMF, and methanol to remove soluble byproducts and unreacted reagents.

-

Challenges and Key Side Reactions: Aspartimide Formation

A significant challenge when using aspartic acid derivatives in peptide synthesis is the formation of a cyclic succinimide intermediate, known as aspartimide.[1][8] This side reaction is particularly prevalent in sequences containing Asp-Gly or Asp-Ser motifs and can be initiated under both acidic (TFA) and basic (piperidine, in Fmoc synthesis) conditions.[1]

Aspartimide formation is problematic because the succinimide ring can be re-opened by nucleophiles, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is difficult to separate.[1] This side reaction can significantly reduce the yield and purity of the target peptide. While the benzyl ester in Boc-Asp(OBzl)-OH offers good protection, more sterically hindered esters, such as cyclohexyl (Ochex), have been developed to further suppress this unwanted cyclization.[8]

Caption: The aspartimide formation side reaction pathway.

Deprotection Protocols

Protocol 1: Selective Boc Group Removal During SPPS

-

Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Protocol:

-

Swell the peptide-resin in DCM.

-

Drain the solvent and add the TFA/DCM solution to the resin.

-

Agitate for 1-2 minutes. Drain the solution.

-

Add a second portion of the TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the reagent and wash the resin thoroughly with DCM to remove residual acid.

-

Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIPEA) in DCM before proceeding to the next coupling step.

-

Protocol 2: Final Cleavage and Benzyl Ester Removal

-

Method: Catalytic Hydrogenolysis (for peptides without other reducible groups).

-

Reagents: 10% Palladium on carbon (Pd/C), Methanol or THF, Hydrogen gas (H₂).

-

Protocol:

-

Dissolve the protected peptide (post-resin cleavage) in a suitable solvent like methanol, ethyl acetate, or THF.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas via a balloon or a pressurized system.

-

Stir the reaction vigorously at room temperature for 4-24 hours.

-

Monitor the reaction by HPLC or TLC to confirm the removal of the benzyl group.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

-

Note: For complex peptides synthesized via Boc-SPPS, a strong acid cocktail, such as anhydrous hydrogen fluoride (HF), is often used for simultaneous cleavage from the resin and removal of all side-chain protecting groups, including the benzyl ester.[8]

Conclusion

N-(tert-Butoxycarbonyl)aspartic acid 1-benzyl ester is a highly effective and essential building block for the synthesis of aspartic acid-containing peptides. Its utility is defined by the orthogonal nature of its Boc and benzyl protecting groups, which allows for precise, controlled peptide chain elongation. While its application is straightforward, a thorough understanding of potential side reactions, particularly aspartimide formation, is critical for achieving high purity and yield in the final product. The protocols and data provided herein offer a foundational guide for researchers and drug development professionals to successfully utilize this versatile reagent in the synthesis of complex and therapeutically relevant peptides.[1][9]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Asp(OBzl)-OH = 99.0 HPLC sum of enantiomers 7536-58-5 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Cas 30925-18-9,Boc-L-aspartic acid 1-benzyl ester | lookchem [lookchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

- 8. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Strategic Role of Boc-Asp(OBzl)-OH in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester, commonly known as Boc-Asp(OBzl)-OH, is a cornerstone building block in modern peptide chemistry. Its dual-protection strategy, employing the acid-labile Boc group for the α-amino function and the benzyl ester for the β-carboxyl side chain, offers a robust and versatile approach for the incorporation of aspartic acid residues in both solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the core functionalities of Boc-Asp(OBzl)-OH, detailing its application in Boc-based Solid-Phase Peptide Synthesis (SPPS), outlining experimental protocols for its use, and presenting quantitative data on its performance. Furthermore, this guide delves into common side reactions, such as aspartimide formation, and discusses strategies for their mitigation. The synthesis of bioactive peptides, specifically caspase inhibitors, is highlighted as a key application, complete with a depiction of the relevant apoptotic signaling pathway.

Introduction: The Architectural Importance of Protected Aspartic Acid

Aspartic acid, with its acidic side chain, is a functionally critical amino acid, often playing a key role in the biological activity, solubility, and structural conformation of peptides and proteins. In chemical peptide synthesis, the trifunctional nature of aspartic acid necessitates a strategic use of protecting groups to ensure the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions at the α-amino and β-carboxyl functionalities.

Boc-Asp(OBzl)-OH (Figure 1) is a derivative of L-aspartic acid designed for this purpose. The tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino group and is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The β-benzyl ester (OBzl) offers more permanent protection of the side-chain carboxyl group and is stable to the conditions used for Boc deprotection. This graduated lability is the foundation of the Boc/Bzl protection strategy in SPPS.[1] The benzyl group is typically removed at the final stage of synthesis under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF), or through catalytic hydrogenolysis.[1][2]

Figure 1: Chemical Structure of Boc-Asp(OBzl)-OH Molecular Formula: C₁₆H₂₁NO₆ Molecular Weight: 323.34 g/mol CAS Number: 7536-58-5

Boc-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy for SPPS is a well-established and powerful method for the synthesis of a wide range of peptides. The cyclical nature of SPPS, involving repetitive steps of deprotection, neutralization, and coupling, allows for the efficient assembly of long peptide chains on an insoluble resin support.

The Boc-SPPS Workflow

The incorporation of Boc-Asp(OBzl)-OH into a growing peptide chain follows the general workflow of Boc-SPPS. This iterative process is depicted in the diagram below.

Quantitative Data and Performance

The efficiency of peptide synthesis is contingent on high yields at each step of the cycle. The following tables summarize key quantitative data associated with the use of Boc-Asp(OBzl)-OH and related procedures.

Coupling Efficiency

The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered amino acids. While specific quantitative data for Boc-Asp(OBzl)-OH is dispersed throughout the literature, a general comparison of common coupling reagents used in Boc-SPPS is presented below.

| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |

| DIC/HOBt | Carbodiimide | Good | High | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[3] |

| HBTU/TBTU | Aminium/Uronium | Fast | High | Low (with HOBt) | Very efficient reagents. Should be used in equimolar amounts to avoid N-terminal guanidinylation.[3] |

| HATU | Aminium/Uronium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings.[3] Forms a more reactive OAt-ester. |

| PyBOP | Phosphonium | Fast | High | Low | Byproducts are less hazardous than those of BOP. Efficient for most couplings. |

Deprotection and Cleavage Yields

The removal of the benzyl protecting group can be achieved through strong acidolysis or catalytic hydrogenolysis.

| Method | Reagents | Typical Yield | Reaction Time | Key Considerations |

| Anhydrous HF Cleavage | HF, with scavengers (e.g., anisole, p-cresol) | High | 1-2 hours | Highly effective for simultaneous cleavage from the resin and removal of most benzyl-based protecting groups. Extremely toxic and corrosive, requiring specialized equipment.[4][5] |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C, H₂ source (e.g., Formic Acid, Ammonium Formate) | High (often >90%) | 1-24 hours | Mild conditions; sensitive functional groups are often tolerated. Requires careful handling of flammable H₂ gas and catalyst filtration.[4][6] |

A study on the catalytic transfer hydrogenolysis of various protected amino acids and peptides reported a 95% yield for the deprotection of Boc-Asp(OBzl)-OH to Boc-Asp-OH within 5 minutes using formic acid and 10% Pd-C.[6]

Aspartimide Formation: A Critical Side Reaction

A notorious side reaction associated with aspartic acid residues is the formation of a cyclic succinimide intermediate, known as aspartimide. This can occur under both acidic and basic conditions and leads to a mixture of α- and β-aspartyl peptides, as well as racemization. The use of the benzyl ester in Boc-Asp(OBzl)-OH makes it susceptible to this side reaction, particularly during final cleavage with strong acids.[7]

| Asp Protecting Group | Condition | Aspartimide Formation (%) | Reference |

| Benzyl Ester (OBzl) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~51% | [8] |

| Cyclohexyl Ester (OcHex) | Boc-SPPS conditions | Significantly lower than OBzl | [9] |

The use of bulkier side-chain protecting groups, such as the cyclohexyl (OcHex) ester, significantly reduces the propensity for aspartimide formation by sterically hindering the intramolecular cyclization.[9]

Experimental Protocols

The following are detailed methodologies for the key steps involving Boc-Asp(OBzl)-OH in manual Boc-SPPS.

Protocol for a Single Coupling Cycle

This protocol outlines the steps for the addition of one amino acid residue to the growing peptide chain on the resin.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 1-2 minutes (pre-wash), then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Coupling of Boc-Asp(OBzl)-OH:

-

In a separate vessel, dissolve Boc-Asp(OBzl)-OH (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in N,N-Dimethylformamide (DMF).

-

Add this solution to the neutralized resin.

-

Add DIEA (4-6 equivalents) to initiate the coupling reaction.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection Protocols

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation: Dry the final peptide-resin under vacuum. Place the resin in the HF-resistant reaction vessel.

-

Scavengers: Add a scavenger mixture to the vessel. A common mixture for peptides containing Asp(OBzl) is anisole or p-cresol (typically 1 mL per gram of resin).

-

HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath). Carefully condense anhydrous HF into the vessel (typically 10 mL per gram of resin).

-

Cleavage Reaction: Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation and Washing:

-

Wash the remaining resin and peptide with cold diethyl ether to remove scavengers and byproducts.

-

Precipitate the peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the crude peptide with cold ether.

-

-

Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize to obtain the final product.[10]

This method is suitable for deprotecting the benzyl group in solution after the peptide has been cleaved from the resin with the Boc group and other acid-labile side-chain protecting groups still intact (if desired).

-

Dissolution: Dissolve the benzyl-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

-

Catalyst and Hydrogen Source:

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

-

Add a hydrogen donor, such as ammonium formate (4-5 equivalents) or formic acid.

-

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the deprotected peptide.

Application in the Synthesis of Bioactive Peptides: Caspase Inhibitors

The precise incorporation of aspartic acid is critical in the design of many bioactive peptides. A prominent example is the synthesis of peptide-based inhibitors of caspases, a family of cysteine-aspartic proteases that are key mediators of apoptosis (programmed cell death).[11]

The Role of Aspartic Acid in Caspase Recognition

Caspases exhibit a stringent requirement for an aspartic acid residue at the P1 position of their substrate cleavage site.[11] This specificity allows for the rational design of peptide inhibitors that mimic the natural substrate. For instance, the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a recognition motif for caspase-3. Synthetic peptides incorporating this sequence, often with a modified C-terminus to confer inhibitory activity, are invaluable tools for studying apoptosis and as potential therapeutics in diseases characterized by dysregulated cell death, such as cancer.

The synthesis of these peptide inhibitors relies on the use of protected aspartic acid derivatives like Boc-Asp(OBzl)-OH (in Boc-SPPS) or Fmoc-Asp(OtBu)-OH (in Fmoc-SPPS) to ensure the correct assembly of the peptide backbone.[11]

Signaling Pathway: Caspase-Mediated Apoptosis

The diagram below illustrates a simplified extrinsic apoptotic pathway, highlighting the central role of initiator and effector caspases, which can be targeted by inhibitors synthesized using Boc-Asp(OBzl)-OH.

Conclusion

Boc-Asp(OBzl)-OH remains a pivotal and versatile building block in the repertoire of peptide chemists. Its well-defined protection strategy allows for the controlled and specific incorporation of aspartic acid into peptide sequences using the robust Boc/Bzl SPPS methodology. A thorough understanding of its reactivity, coupled with optimized protocols for coupling and deprotection, is essential for its successful application in the synthesis of complex peptides for research, diagnostics, and therapeutic development. While side reactions such as aspartimide formation require careful consideration, strategies for their minimization are well-documented. The continued use of Boc-Asp(OBzl)-OH in the synthesis of bioactive peptides, such as caspase inhibitors, underscores its enduring importance in advancing our understanding of biological processes and in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Synthetic Route to Boc-Protected Aspartic Acid Benzyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH), a critical building block in peptide synthesis and drug development. This document details the strategic considerations for selective protection and esterification, presents quantitative data for process optimization, and provides detailed experimental protocols for key transformations.

Introduction

The selective protection of trifunctional amino acids, such as aspartic acid, is a cornerstone of solid-phase and solution-phase peptide synthesis. The title compound, Boc-Asp(OBzl)-OH, features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a benzyl ester (Bzl) protecting the side-chain (β) carboxyl group. This orthogonal protection scheme is essential for the controlled, sequential elongation of peptide chains, preventing unwanted side reactions at the aspartic acid residue.[1] The Boc group is labile under mildly acidic conditions, while the benzyl ester is stable to these conditions but can be removed by hydrogenolysis or strong acids, allowing for selective deprotection strategies.[1]

This guide will explore the two most prevalent synthetic strategies for preparing Boc-Asp(OBzl)-OH:

-

Route 1: N-α-Boc protection of L-aspartic acid followed by selective β-esterification.

-

Route 2: Selective β-esterification of L-aspartic acid followed by N-α-Boc protection.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends on factors such as starting material availability, desired purity, and scalability. The following tables summarize quantitative data for the key steps in each route, allowing for an informed comparison.

Table 1: N-α-Boc Protection of L-Aspartic Acid

| Reagent | Base | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Potassium bicarbonate | Water | 7 | 94.15 | - | [2] |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine | Acetone/Water | 4 | 90 | - | [3] |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine | Dioxane/Water | 2 | Excellent | - | [4] |

Table 2: Selective β-Benzylation of Boc-L-Aspartic Acid

| Benzylating Agent | Coupling/Activating Agent | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| Benzyl Bromide | - | DCHA | DMF | 5 min (heating) | 62 (of H-Asp(OBzl)-OH) | - | [5] |

| Benzyl Alcohol | DCC/DMAP | - | - | - | - | - | [6] |

| 2-Benzyloxypyridine/Methyl Triflate | - | MgO | Toluene | 24 hours | 84 | - | [7][8] |

Table 3: Synthesis of Boc-Asp(OBzl)-OH from L-Aspartic acid β-benzyl ester

| Boc-Protecting Agent | Base | Solvent | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium bicarbonate | Water/THF | 12 | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of Boc-Asp(OBzl)-OH.

Route 1: N-α-Boc Protection followed by Selective β-Esterification

Step 1a: Synthesis of Boc-L-Aspartic Acid

-

Materials:

-

L-Aspartic acid

-

Potassium bicarbonate (0.003 M solution)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1.1 kg of L-aspartic acid in 7 L of 0.003 M potassium bicarbonate solution with stirring.[2]

-

Add 412 g of (Boc)₂O and allow to react for 2 hours. Repeat this addition once more, followed by a final addition of 447 g of (Boc)₂O, and continue the reaction for another 3 hours.[2]

-

Adjust the pH of the reaction mixture to 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with a saturated salt solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate for 8 hours.[2]

-

Filter and concentrate the filtrate under reduced pressure.

-

Add 50 ml of petroleum ether and stir to induce crystallization.

-

Collect the product by centrifugation and dry to obtain Boc-L-aspartic acid. A yield of 94.15% has been reported for a similar procedure.[2]

-

Step 1b: Synthesis of Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

This step is challenging due to the potential for esterification at both the α- and β-carboxylic acids. The following protocol describes a method for selective β-benzylation.

-

Materials:

-

Boc-L-aspartic acid

-

Benzyl alcohol

-

2-Benzyloxypyridine

-

Magnesium oxide (MgO)

-

Methyl triflate (MeOTf)

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Celite®

-

-

Procedure:

-

Prepare 2-benzyloxypyridine by heating a mixture of benzyl alcohol, 2-chloropyridine, and solid potassium hydroxide in toluene.[7][8]

-

In a reaction vessel, combine Boc-L-aspartic acid (1.0 equiv), 2-benzyloxypyridine (2.0 equiv), and MgO (2.0 equiv) in toluene.[7][8]

-

Cool the mixture in an ice bath and add methyl triflate (2.0 equiv) dropwise.

-

Replace the ice bath with an oil bath and gradually heat to 90 °C, maintaining this temperature for 24 hours.[7][8]

-

Allow the reaction mixture to cool to room temperature, then filter through Celite® with the aid of CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield Boc-L-aspartic acid β-benzyl ester. A yield of 84% has been reported for a similar benzylation of N-Boc-serine.[7]

-

Route 2: Selective β-Esterification followed by N-α-Boc Protection

Step 2a: Synthesis of L-Aspartic Acid β-Benzyl Ester (H-Asp(OBzl)-OH)

This protocol utilizes a boroxazolidinone intermediate to achieve selective esterification.

-

Materials:

-

L-Aspartic acid

-

Triethylborane (Et₃B) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Toluene or cyclohexane

-

N,N-Dicyclohexylamine (DCHA)

-

Dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Gaseous HCl

-

Triethylamine (TEA)

-

-

Procedure:

-

To a suspension of finely powdered L-Aspartic acid (10 mmol) in THF (5-10 mL), add a 1 M solution of Et₃B (12 mmol) in THF (12 mL) and stir until the amino acid dissolves (typically 5-30 minutes).[5]

-

Filter the solution if necessary and remove the solvent under reduced pressure.

-

Treat the residue with either toluene or cyclohexane, collect the resulting solid by filtration, and wash with cyclohexane or diisopropyl ether to obtain the boroxazolidinone derivative in quantitative yield.[5]

-

To the boroxazolidinone derivative (2.0 g, 10 mmol) in DMF (10 mL), add DCHA (10 mL, 50 mmol).[5]

-

Heat the mixture to 60-70°C and add benzyl bromide (1.71 g, 10 mmol).[5]

-

After 5 minutes, cool the mixture, filter off the DCHA·HBr salt, and concentrate the filtrate.[5]

-

Dissolve the residue in EtOAc, wash with water, and dry over MgSO₄.

-

Concentrate the solution and pass gaseous HCl over it to afford the hydrochloride salt of the β-benzyl ester.

-

Dissolve the salt in water and precipitate the product by neutralization with TEA to yield H-Asp(OBzl)-OH (1.45 g, 62% yield).[5]

-

Step 2b: Synthesis of Boc-L-aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH)

-

Materials:

-

L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH)

-

Sodium bicarbonate

-

Water

-

Tetrahydrofuran (THF)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl acetate

-

-

Procedure:

-

In a single-port round-bottomed flask, combine L-aspartic acid-4-benzyl ester (79.7g, 357mmol), sodium bicarbonate (60g, 714.2mmol), water (700 ml), and tetrahydrofuran (550 ml).[9]

-

Cool the reaction system to 0 °C.

-

Add di-tert-butyl dicarbonate (105g, 481mmol) dropwise.

-

After the addition is complete, continue the reaction at 0 °C for 30 minutes, then slowly warm to room temperature and stir for 12 hours.[9]

-

Remove the tetrahydrofuran under reduced pressure.

-

Wash the aqueous phase with ethyl acetate (20 ml).

-

The Boc-protected product can then be isolated by acidification and extraction.

-

Purification

Purification of the final product, Boc-Asp(OBzl)-OH, is typically achieved by crystallization or column chromatography.

-

Crystallization: The crude product, often an oil, can be crystallized from a solvent system such as ethyl acetate/petroleum ether or ethyl acetate/n-hexane.[2][10]

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a solvent system such as chloroform or a mixture of ethyl acetate and petroleum ether.[6][10]

The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by its melting point. A purity of ≥98.5% (HPLC) is commercially available.[11]

Mandatory Visualizations

Logical Relationships in Synthetic Strategies

The following diagram illustrates the two primary synthetic pathways to Boc-Asp(OBzl)-OH.

Caption: Primary synthetic pathways to Boc-Asp(OBzl)-OH.

Experimental Workflow for Route 1

The diagram below outlines the key steps involved in the synthesis of Boc-Asp(OBzl)-OH starting from L-aspartic acid with initial Boc protection.

Caption: Experimental workflow for Route 1.

Experimental Workflow for Route 2

This diagram illustrates the synthetic sequence starting with the selective esterification of L-aspartic acid.

Caption: Experimental workflow for Route 2.

References

- 1. peptide.com [peptide.com]

- 2. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]

- 7. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 8. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. chemimpex.com [chemimpex.com]

(S)-2-(tert-Butoxycarbonylamino)succinic acid benzyl ester reaction mechanism

An In-depth Technical Guide on the Reaction Mechanisms and Applications of (S)-2-(tert-Butoxycarbonylamino)succinic acid benzyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known in the field of peptide chemistry as N-Boc-L-aspartic acid 4-benzyl ester or Boc-Asp(OBzl)-OH, is a critical derivative of the amino acid L-aspartic acid.[1][2][3] It serves as a fundamental building block in the synthesis of peptides and proteins, particularly within solid-phase peptide synthesis (SPPS).[1][4] The strategic protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the side-chain β-carboxyl group with a benzyl (Bzl) ester allows for the controlled and sequential formation of peptide bonds at the free α-carboxyl group.[5][6]

This dual-protection strategy is essential for preventing unwanted side reactions and ensuring the fidelity of the peptide sequence being assembled.[5] The Boc group offers temporary protection and is readily cleaved under moderately acidic conditions, while the more robust benzyl ester on the side chain remains intact until final deprotection, typically achieved through strong acids or catalytic hydrogenolysis.[7][8] This orthogonality is a cornerstone of the Boc/Bzl protection strategy in SPPS.[9] This guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and key data associated with the use of Boc-Asp(OBzl)-OH in synthetic peptide chemistry.

Physicochemical and Analytical Data

The purity and identity of Boc-Asp(OBzl)-OH are crucial for its successful application in peptide synthesis. High-performance liquid chromatography (HPLC) is the standard method for assessing purity.

| Property | Value | Reference(s) |

| CAS Number | 7536-58-5 | [1][3] |

| Molecular Formula | C₁₆H₂₁NO₆ | [3][6] |

| Molecular Weight | 323.34 g/mol | [3][6][10] |

| Appearance | White to off-white powder | [10][11] |

| Melting Point | 98-102 °C | [4][12][13] |

| Optical Rotation | [α]²⁰/D +7.5° to +9.5° (c=2 in Acetic Acid) | [10][11] |

| Purity (HPLC) | ≥98.5% to ≥99.0% | [11][12][13] |

| Solubility | Soluble in DMF, sparingly soluble in water | [1][10] |

Core Reaction Mechanisms

The primary utility of Boc-Asp(OBzl)-OH is in peptide bond formation. This process involves the activation of its free α-carboxyl group, followed by nucleophilic attack from the amino group of the incoming amino acid or peptide chain. A prevalent method for this activation utilizes a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[1][14][15]

Peptide Coupling via DCC/HOBt Activation

The mechanism proceeds in several key steps:

-

Formation of the O-acylisourea active intermediate: The carboxylic acid of Boc-Asp(OBzl)-OH attacks the DCC molecule.

-

Formation of the HOBt-ester: HOBt rapidly reacts with the highly reactive O-acylisourea intermediate. This forms a less reactive but more stable HOBt-ester, which is crucial for preventing racemization of the chiral center.[14]

-

Peptide Bond Formation: The amino group of the incoming amino acid nucleophilically attacks the carbonyl carbon of the HOBt-ester, forming the desired peptide bond.

-

Byproduct Formation: The reaction releases HOBt and generates dicyclohexylurea (DCU), an insoluble byproduct that precipitates out of solution in many organic solvents.[14]

References

- 1. bachem.com [bachem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chemimpex.com [chemimpex.com]

- 12. Boc-Asp(OBzl)-OH = 99.0 HPLC sum of enantiomers 7536-58-5 [sigmaaldrich.com]

- 13. Boc-Asp(OBzl)-OH ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

Benzyl Ester as a Side-Chain Carboxylic Acid Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of benzyl esters for the protection of side-chain carboxylic acids, a critical strategy in peptide synthesis and the development of complex organic molecules. We will delve into the chemical properties, synthesis, and deprotection of benzyl esters, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction: The Role of Carboxylic Acid Protection

In multi-step organic synthesis, particularly in peptide chemistry, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions. The carboxylic acid groups on the side chains of amino acids like aspartic acid (Asp) and glutamic acid (Glu) must be protected to ensure that peptide bond formation occurs exclusively at the α-amino and α-carboxyl groups.[1]

The benzyl ester is a widely used protecting group for carboxylic acids due to its robustness and specific cleavage conditions. It is a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) and remains a valuable tool for solution-phase synthesis.[2] Its key advantage lies in its stability to a broad range of reaction conditions and its susceptibility to removal under specific, mild conditions, a concept known as orthogonal protection.[2][3]

Properties and Advantages of Benzyl Ester Protection

-

Stability : Benzyl esters are stable under the acidic conditions typically used to remove N-terminal Boc protecting groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine).[2] This stability is crucial for the sequential addition of amino acids during peptide synthesis.

-

Orthogonality : The ability to deprotect one functional group without affecting another is known as orthogonality.[3][4] Benzyl esters are orthogonal to many other common protecting groups. For instance, in a molecule with a Boc-protected amine and a benzyl-protected carboxylic acid, the Boc group can be removed with acid while the benzyl ester remains intact.[5] The benzyl group can then be removed later under different conditions, such as hydrogenolysis.[3]

-

Substituted Benzyl Esters : The stability of the benzyl ester can be fine-tuned by introducing substituents to the phenyl ring. Electron-donating groups, like 4-methoxy, increase the ester's lability to acid, while electron-withdrawing groups, such as chloro- or nitro-, enhance its stability.[6]

Synthesis of Benzyl Esters (Protection)

The most common method for forming benzyl esters is the reaction of a carboxylic acid with a benzyl halide (e.g., benzyl bromide) in the presence of a base. Other methods, including acid-catalyzed esterification with benzyl alcohol and palladium-catalyzed C-H acyloxylation, have also been developed to improve atom economy and avoid the use of benzyl halides.[7][8]

This protocol describes the selective protection of the β-carboxylic acid of N-Boc-Aspartic acid.

-

Preparation : Dissolve N-Boc-Aspartic acid (1.0 eq) in a suitable solvent such as DMF (dimethylformamide).

-

Base Addition : Add a base, such as cesium carbonate (Cs₂CO₃, 0.5 eq) or dicyclohexylamine (DCHA), to form the carboxylate salt.[2][6]

-

Benzylation : Add benzyl bromide (1.0 eq) to the reaction mixture.

-

Reaction : Stir the mixture at room temperature for several hours (e.g., 5 minutes to overnight, depending on the specific procedure) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

-

Workup : The reaction mixture is typically worked up by filtering off any salts, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water, dried over a drying agent like MgSO₄, and the solvent is removed under reduced pressure.[6]

-

Purification : The crude product can be purified by crystallization or column chromatography to yield the desired β-benzyl ester. A yield of 62% has been reported for a similar procedure starting from an Asp boroxazolidinone derivative.[6]

Caption: Workflow for the protection of a side-chain carboxylic acid as a benzyl ester.

Deprotection of Benzyl Esters

The removal of the benzyl group is most commonly achieved by catalytic hydrogenolysis, a mild and clean method. Acid-catalyzed hydrolysis provides an alternative when the substrate is sensitive to hydrogenation.[9][10]

This is the preferred method for benzyl ester cleavage. It involves the cleavage of the C-O bond of the ester by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[11][12][13][14] The products are the free carboxylic acid and toluene.[13]

-

Preparation : Dissolve the benzyl ester-protected compound (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.[10]

-

Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10-20% by weight of the substrate.[9][10]

-

Hydrogenation : Secure a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.[10]

-

Reaction : Stir the reaction mixture vigorously at room temperature for the required time (e.g., 5 hours to overnight), monitoring progress by TLC.[10][15]

-

Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[16]

-

Isolation : Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected carboxylic acid. Yields are often quantitative.[15]

This method is a convenient alternative to using hydrogen gas. It employs a hydrogen donor, such as ammonium formate or formic acid, in the presence of a catalyst.[9][10]

-

Preparation : Dissolve the benzyl ester-protected compound (1.0 eq) in a suitable solvent (e.g., methanol).

-

Catalyst Addition : Carefully add 10% Pd/C (10-20% by weight).[9]

-

Hydrogen Donor : Add the hydrogen donor, such as ammonium formate (5.0 eq), to the stirred suspension.[9]

-

Reaction : Heat the mixture to reflux and monitor the reaction by TLC.

-

Workup and Isolation : Follow the same filtration and solvent removal procedure as for catalytic hydrogenolysis.

Strong acids like trifluoroacetic acid (TFA), hydrofluoric acid (HF), or trifluoromethanesulfonic acid (TFMSA) can also cleave benzyl esters.[2][9] This method is often used in the final step of Boc/Bzl SPPS to simultaneously deprotect the side-chain and cleave the peptide from the resin.[2]

-

Preparation : Dissolve the benzyl ester-protected compound (1.0 eq) in an anhydrous solvent like dichloromethane.

-

Acid Addition : Cool the solution in an ice bath and slowly add trifluoroacetic acid (5-10 eq).[9]

-

Reaction : Allow the mixture to warm to room temperature and stir for 1-6 hours, monitoring by TLC.[9]

-

Workup : Remove the solvent and excess TFA under reduced pressure. The crude product may require further purification.

Caption: Simplified mechanism of benzyl ester deprotection via catalytic hydrogenolysis.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data for the protection and deprotection of carboxylic acids using benzyl esters.

Table 1: Benzylation of Carboxylic Acids - Protection

| Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Carboxylic Acid | BnOH, TsOH | Toluene | Reflux | 24 h | 67% | [15] |

| Mosher's Acid | 2-benzyloxypyridine, MeOTf, TEA | Toluene | 90 °C | 24 h | 98% | [17] |

| N-protected Amino Acid | Benzyl bromide, Cs₂CO₃ | DMF | RT | - | High |[2] |

Table 2: Deprotection of Benzyl Esters

| Deprotection Method | Catalyst/Reagent | Catalyst Loading | Solvent | Temp. | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | - | MeOH | RT | 5 h | 99% | [15] |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | - | EtOAc, MeOH | RT | Overnight | 100% | [15] |

| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | 10-20 wt% | Methanol | Reflux | - | High | [9] |

| Acidolysis | Trifluoroacetic Acid (TFA) | 5-10 eq | Dichloromethane | RT | 1-6 h | - |[9] |

Orthogonal Protection Strategy in Peptide Synthesis

The benzyl ester is integral to the Boc/Bzl strategy for SPPS. In this approach, the N-terminus is protected with a Boc group, while reactive side chains, including carboxylic acids, are protected with benzyl-based groups. This allows for selective deprotection at each step of the synthesis.

Caption: Orthogonal deprotection scheme in Boc/Bzl solid-phase peptide synthesis (SPPS).

Conclusion

The benzyl ester remains a highly effective and versatile protecting group for side-chain carboxylic acids in modern organic synthesis. Its stability, ease of introduction, and multiple, high-yielding deprotection pathways—particularly the mild and efficient catalytic hydrogenolysis—ensure its continued relevance. For researchers in drug development and peptide chemistry, a thorough understanding of the principles and protocols associated with benzyl ester protection is essential for designing successful and efficient synthetic strategies. The ability to fine-tune its stability and integrate it into orthogonal protection schemes allows for the synthesis of complex, multifunctional molecules with high precision and control.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. homework.study.com [homework.study.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Benzyl Esters [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 14. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 15. synarchive.com [synarchive.com]

- 16. The terminal carboxyl groups of glutamic acid and aspartic acid are often.. [askfilo.com]

- 17. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Boc solid-phase peptide synthesis (SPPS) methodology

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS) Methodology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield in 1963, has become the cornerstone of peptide and small protein synthesis.[][2] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The Boc (tert-butyloxycarbonyl) strategy was the first widely adopted approach for SPPS and remains a robust method for the synthesis of a diverse range of peptides.[3][4]

This technical guide provides a comprehensive overview of the Boc SPPS methodology, detailing the core principles, experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Boc SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is the foundation of this methodology.[5] It relies on a graded acid lability for the removal of protecting groups. The temporary Nα-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid - TFA), while the more permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage are cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF), in the final step.[5][6]

The general cycle of Boc SPPS involves the following key steps:

-

Resin Preparation and First Amino Acid Attachment: The synthesis begins with a functionalized solid support (resin) to which the C-terminal amino acid is attached.

-

Nα-Deprotection: The Boc group is removed from the N-terminus of the resin-bound amino acid to expose a free amine.

-

Neutralization: The protonated amine resulting from deprotection is neutralized to allow for efficient peptide bond formation.

-

Amino Acid Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free amine of the preceding residue.

-

Washing: Excess reagents and by-products are removed by washing the peptide-resin.

These steps are repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

Key Components and Reagents

Solid Supports (Resins)

The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and influences the overall success of the synthesis. Polystyrene cross-linked with 1% divinylbenzene is a common resin backbone.[3]

| Resin Type | C-Terminal Functionality | Description | Typical Substitution |

| Merrifield Resin | Carboxylic Acid | The classical resin for Boc SPPS. The first amino acid is typically attached via its cesium salt to the chloromethylated polystyrene.[7] | 0.5 - 1.0 mmol/g[7] |

| PAM Resin | Carboxylic Acid | Features a phenylacetamidomethyl linker that enhances the stability of the peptide-resin bond to TFA, reducing peptide loss during synthesis.[7] | 0.5 - 1.0 mmol/g[7] |

| BHA Resin | Amide | Benzhydrylamine resin used for the synthesis of peptide amides.[7] | 0.5 - 1.0 mmol/g[7] |

| MBHA Resin | Amide | 4-Methylbenzhydrylamine resin, offering an optimal balance of stability towards TFA and lability towards HF, making it the support of choice for peptide amides in Boc SPPS.[7] | 0.5 - 1.0 mmol/g[7] |

Protecting Groups

The success of Boc SPPS hinges on the differential stability of the temporary Nα-protecting group and the permanent side-chain protecting groups.

| Protecting Group | Type | Removal Conditions |

| Boc (tert-butyloxycarbonyl) | Nα-Temporary | Moderate acid (e.g., 50% TFA in DCM)[5] |

| Benzyl (Bzl)-based | Side-Chain Permanent | Strong acid (e.g., HF, TFMSA)[5] |

Coupling Reagents

Efficient peptide bond formation requires the activation of the carboxylic acid of the incoming amino acid.

| Coupling Reagent | Class | Description |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | A classical and effective coupling reagent. The byproduct, dicyclohexylurea (DCU), is insoluble and can be filtered off.[8] |

| HBTU/TBTU | Aminium/Uronium Salt | Highly efficient reagents that promote rapid coupling with minimal racemization.[8] |

| BOP/PyBOP | Phosphonium Salt | Powerful coupling reagents, particularly useful for sterically hindered couplings.[9] |

Experimental Protocols

General Boc SPPS Cycle Workflow

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis.

Detailed Methodologies

1. Nα-Deprotection

-

Objective: To remove the Nα-Boc protecting group.

-

Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[7]

-

Protocol:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a 50% TFA/DCM solution (10 mL/g of resin) for a pre-wash of 5 minutes.[7]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Stir for 15-25 minutes.[7]

-

Filter the resin and wash thoroughly with DCM (2x) and Isopropanol (IPA) (2x) to remove residual acid.[7]

-

-

Note: When synthesizing peptides containing sensitive residues like Cys, Met, or Trp, it is recommended to add a scavenger such as 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions from carbocations formed during deprotection.[5][7]

2. Neutralization

-

Objective: To neutralize the N-terminal ammonium trifluoroacetate salt to the free amine.

-

Reagent: 10% Triethylamine (TEA) or Diisopropylethylamine (DIEA) in DCM.[5][7]

-

Protocol:

-

In Situ Neutralization: To minimize aggregation, neutralization can be performed concurrently with the coupling step, especially when using coupling reagents like HATU or HBTU.[5][7]

3. Amino Acid Coupling

-

Objective: To form a peptide bond between the free N-terminus on the resin and the incoming Nα-Boc-protected amino acid.

-

Reagents: Nα-Boc-protected amino acid, a coupling reagent (e.g., DCC, HBTU), and an additive (e.g., HOBt) to minimize racemization.[7][8]

-

Protocol (DCC/HOBt):

-

Dissolve the Nα-Boc-amino acid (typically 3 equivalents) and HOBt (3 equivalents) in a suitable solvent like DMF or DCM.

-

Add DCC (3 equivalents) to the solution to pre-activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Stir for 1-2 hours or until a completion test (e.g., Ninhydrin test) is negative.

-

Filter and wash the resin with DCM and IPA.

-

4. Final Cleavage and Deprotection

-

Objective: To cleave the completed peptide from the solid support and remove all side-chain protecting groups.

-

Common Reagents: Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[7][10]

Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.

HF Cleavage Protocol:

-

Caution: Anhydrous HF is extremely toxic and corrosive, requiring specialized equipment and handling procedures.[10]

-

Reagents: Anhydrous HF, scavengers (e.g., anisole, thiocresol, dimethyl sulfide) to trap reactive carbocations.[7]

-

Protocol:

-

Place the dried peptide-resin and a scavenger mixture in a specialized HF cleavage apparatus. A common scavenger cocktail for peptides without Cys is HF/anisole (9:1).[7]

-

Cool the reaction vessel to 0°C.

-

Distill anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 45-60 minutes.[7] For peptides containing Arg(Tos), the reaction time may need to be extended.[10]

-

Evaporate the HF under vacuum.

-

Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Extract the crude peptide with a suitable solvent (e.g., 10% acetic acid).

-

Lyophilize the peptide solution to obtain the crude product, which is then purified by HPLC.

-

Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Sequence Predisposition | Mitigation Strategy |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin, leading to chain termination.[7][11] | C-terminal Proline | Use in situ neutralization protocols.[11] |

| Aspartimide Formation | Cyclization of aspartic acid residues, which can lead to a mixture of α- and β-aspartyl peptides.[7] | Asp-Gly, Asp-Ala, Asp-Ser[7] | Use of appropriate side-chain protecting groups for Asp. |

| Alkylation | Modification of sensitive amino acid side chains (Trp, Met, Cys) by carbocations generated during acidolysis.[7] | Trp, Met, Cys | Addition of scavengers (e.g., DTE, anisole, thiocresol) during deprotection and cleavage steps.[5][7] |

| Guanidinylation | Irreversible capping of the N-terminus by reaction with uronium/aminium coupling reagents.[11] | N/A | Pre-activate the amino acid before adding it to the resin. Use in situ neutralization.[11] |

Comparison with Fmoc SPPS

While Boc SPPS is a robust and effective methodology, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent, primarily due to its use of milder reaction conditions.

| Feature | Boc/Bzl SPPS | Fmoc/tBu SPPS |

| Nα-Deprotection | Strong acid (TFA)[6] | Base (Piperidine)[] |

| Side-Chain Deprotection/Cleavage | Very strong acid (HF, TFMSA)[6] | Moderate acid (TFA)[13] |

| Orthogonality | Graded acid lability[5] | True orthogonality (acid vs. base)[] |

| Advantages | Less prone to aggregation in some cases due to TFA washes.[14] | Milder conditions, suitable for sensitive modifications; easier automation.[15] |

| Disadvantages | Harsh final cleavage with toxic HF; repetitive acid treatment can degrade sensitive peptides.[6][15] | Base-catalyzed side reactions like aspartimide formation can be more problematic.[15] |

Conclusion

The Boc solid-phase peptide synthesis methodology, despite the harsh final cleavage step, remains a powerful and relevant technique for chemical protein synthesis. Its advantages in minimizing aggregation for certain "difficult sequences" and the extensive body of literature supporting its application ensure its continued use in both academic and industrial research. A thorough understanding of the underlying chemistry, careful selection of resins and reagents, and awareness of potential side reactions are paramount to the successful synthesis of high-quality peptides using this classical yet effective approach.

References

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. peptide.com [peptide.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-Asp(OBzl)-OH

Introduction

N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-benzyl ester, commonly abbreviated as Boc-Asp(OBzl)-OH, is a crucial derivative of the amino acid L-aspartic acid. It serves as a fundamental building block in peptide synthesis, particularly within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy for Solid Phase Peptide Synthesis (SPPS).[1][2] This dual-protection scheme, with the acid-labile Boc group on the α-amino group and the benzyl ester protecting the side-chain β-carboxyl group, allows for the specific and controlled elongation of peptide chains.[3] The benzyl group's stability under the conditions used for Boc removal and its subsequent cleavage with strong acids like hydrogen fluoride (HF) make Boc-Asp(OBzl)-OH an invaluable tool for synthesizing complex peptides for research, therapeutic, and diagnostic applications.[1][4]

Physicochemical Properties

Boc-Asp(OBzl)-OH is typically a white to off-white crystalline powder.[5][6] Its key physical and chemical properties are summarized below, providing a baseline for its handling, storage, and application in synthetic protocols.

General and Physical Properties

This table summarizes the fundamental identifiers and physical characteristics of Boc-Asp(OBzl)-OH.

| Property | Value | Reference |

| CAS Number | 7536-58-5 | [5] |

| Molecular Formula | C₁₆H₂₁NO₆ | [5][7] |

| Molecular Weight | 323.34 g/mol | [7] |

| Appearance | White or off-white powder | [5] |

| Melting Point | 96-105 °C | [5] |

| Purity | ≥98.0% (HPLC/TLC) | [8] |

| Storage | 0-8 °C | [5][6] |

Optical and Solubility Properties

The optical rotation is a critical measure of stereochemical purity, while solubility dictates appropriate solvent systems for reactions. Note the significant solvent dependency of the optical rotation.

| Property | Value | Reference |

| Optical Rotation | [α]²⁰/D = +7.5° to +9.5° (c=2% in Acetic Acid) | [5] |

| [α]²⁰/D = -20.0° ± 1° (c=2% in DMF) | ||

| [α]²⁰/D = +2.0° ± 0.4° (c=1% in Methanol) | ||

| Solubility | Clearly soluble in DMF | [8] |

| Soluble in Dichloromethane | [9] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quality control of Boc-Asp(OBzl)-OH.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The expected chemical shifts (in ppm) in a suitable solvent like CDCl₃ are:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Boc Group (-C(CH₃)₃) | ~1.45 | singlet | 9H |

| β-CH₂ (-CH₂-COO) | ~2.90 - 3.10 | multiplet | 2H |

| α-CH | ~4.50 - 4.70 | multiplet | 1H |

| Benzyl CH₂ (-O-CH₂-Ph) | ~5.15 | singlet | 2H |

| NH | ~5.40 | doublet (broad) | 1H |

| Aromatic CH (Phenyl) | ~7.35 | multiplet | 5H |

| Carboxylic Acid OH | >9.0 | singlet (broad) | 1H |

Note: Actual chemical shifts can vary based on solvent and concentration.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H Stretch (Amine/Urethane) | ~3350 | Medium, sharp |

| C-H Stretch (Aromatic/Alkane) | 3100 - 2850 | Strong |

| C=O Stretch (Urethane/Ester/Acid) | 1760 - 1690 | Strong, multiple bands |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

The presence of a broad band in the 3300-2500 cm⁻¹ region is characteristic of the carboxylic acid O-H group, while the strong absorptions around 1700 cm⁻¹ confirm the presence of the three distinct carbonyl groups.[11]

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for molecular weight confirmation. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z ≈ 323.3 or 324.3, respectively. Key fragmentation patterns include the loss of the tert-butyl group (-57 Da), the Boc group (-101 Da), and the benzyl group (-91 Da).[12]

Experimental Protocols

Boc-Asp(OBzl)-OH is primarily used in Boc Solid Phase Peptide Synthesis (SPPS). The following protocols outline its application.

General Workflow for Boc-SPPS

The following diagram illustrates the iterative cycle of incorporating an amino acid residue, such as Boc-Asp(OBzl)-OH, onto a growing peptide chain anchored to a solid support resin.

Protocol: Coupling of Boc-Asp(OBzl)-OH in SPPS

This protocol describes a single coupling step of Boc-Asp(OBzl)-OH to a resin-bound peptide with a free N-terminal amine.

Objective: To couple Boc-Asp(OBzl)-OH to the N-terminus of a peptide-resin.

Materials:

-

Peptide-resin (e.g., on MBHA or PAM resin)

-

Boc-Asp(OBzl)-OH (3 equivalents)

-

HBTU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Boc Deprotection: Remove the N-terminal Boc protecting group from the peptide-resin by treating it with 25-50% TFA in DCM for 30 minutes.[13]

-

Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x) to remove residual TFA and salts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIEA in DMF for 10 minutes. Wash again with DMF (3x).

-

Activation: In a separate vessel, dissolve Boc-Asp(OBzl)-OH and HBTU in DMF. Add DIEA and allow the solution to pre-activate for 2-5 minutes.

-

Coupling: Add the activated Boc-Asp(OBzl)-OH solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol: Final Cleavage and Deprotection

This protocol outlines the final step after peptide assembly, where the peptide is cleaved from the resin and the benzyl side-chain protecting group is removed.

Objective: To cleave the completed peptide from the solid support and remove the Asp(OBzl) side-chain protection.

Materials:

-

Completed peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., Anisole, cresol)

-

Cold diethyl ether